SMCypI C31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMCypI C31 is a non-peptidic cyclophilin inhibitor with potent peptidyl-prolyl cis/trans isomerases inhibitory activity. It has shown pangenotypic anti-hepatitis C virus activity, making it a promising candidate for antiviral therapies .
Métodos De Preparación
The synthesis of SMCypI C31 involves the preparation of a non-peptidic small molecule that effectively inhibits cyclophilin. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that result in the formation of a potent cyclophilin inhibitor .
Análisis De Reacciones Químicas
SMCypI C31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are derivatives of this compound with modified chemical properties .
Aplicaciones Científicas De Investigación
SMCypI C31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cyclophilin and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of cyclophilin in cellular processes and viral replication.
Medicine: Investigated for its potential as an antiviral agent, particularly against hepatitis C virus and other flaviviruses.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents
Mecanismo De Acción
SMCypI C31 exerts its effects by inhibiting the activity of peptidyl-prolyl cis/trans isomerases, specifically cyclophilin A. This inhibition disrupts the interaction between cyclophilin A and nonstructural protein 5A, which is crucial for the replication of hepatitis C virus. By blocking this interaction, this compound effectively reduces viral replication and exhibits potent antiviral activity .
Comparación Con Compuestos Similares
SMCypI C31 is unique compared to other cyclophilin inhibitors due to its non-peptidic nature and potent inhibitory activity. Similar compounds include:
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Alisporivir: Another cyclophilin inhibitor with antiviral activity against hepatitis C virus.
Debio 025: A cyclophilin inhibitor with broad-spectrum antiviral activity
This compound stands out due to its high potency and specificity for cyclophilin A, making it a valuable tool for antiviral research and drug development.
Propiedades
Fórmula molecular |
C27H30N4O2S |
---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea |
InChI |
InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33) |
Clave InChI |
VTRDNEOWTJUMQS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.